2-(Bromomethyl)pyrrolidine
Overview
Description
2-(Bromomethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyrrolidine can be synthesized through various methods. One common approach involves the bromination of pyrrolidine derivatives. For instance, the reaction of pyrrolidine with bromomethyl compounds under controlled conditions can yield this compound. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane, conducted at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted pyrrolidine derivatives.
- Oxidation reactions produce hydroxyl or carbonyl-substituted pyrrolidines.
- Reduction reactions result in methyl-substituted pyrrolidines .
Scientific Research Applications
2-(Bromomethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)pyrrolidine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution and addition reactions. In biological systems, it can interact with enzymes and proteins, potentially modifying their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromopyridine: Another brominated heterocycle with applications in organic synthesis and medicinal chemistry.
2-(2-Bromophenyl)pyrrolidine: A compound with a brominated phenyl substituent, used in medicinal chemistry for its unique reactivity.
Uniqueness: 2-(Bromomethyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo a wide range of reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDALMOELWSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647487 | |
Record name | 2-(Bromomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412311-36-5 | |
Record name | 2-(Bromomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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